molecular formula C27H21N3O7 B11531918 2-(4-Nitrophenyl)-2-oxoethyl 4-(4-nitrophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline-8-carboxylate

2-(4-Nitrophenyl)-2-oxoethyl 4-(4-nitrophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline-8-carboxylate

Cat. No.: B11531918
M. Wt: 499.5 g/mol
InChI Key: UIUUKNPPJKXXOP-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl 4-(4-nitrophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline-8-carboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with nitrophenyl and oxoethyl groups. The presence of these functional groups imparts distinct chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 4-(4-nitrophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline-8-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.

    Introduction of the Nitrophenyl Groups: The nitrophenyl groups can be introduced via nitration reactions, where the quinoline core is treated with a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Oxoethyl Ester: The oxoethyl ester group can be introduced through esterification reactions, where the carboxylic acid group on the quinoline core reacts with an oxoethyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl groups can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitrophenyl groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with the nitrophenyl groups converted to amino groups.

    Substitution: Compounds with new functional groups replacing the nitrophenyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 4-(4-nitrophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline-8-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)-2-oxoethyl 4-(4-nitrophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline-8-carboxylate
  • 2-(4-Nitrophenyl)-2-oxoethyl 4-(4-aminophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline-8-carboxylate
  • 2-(4-Nitrophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline-8-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitrophenyl and oxoethyl groups, which impart distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C27H21N3O7

Molecular Weight

499.5 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate

InChI

InChI=1S/C27H21N3O7/c31-25(16-4-9-19(10-5-16)29(33)34)15-37-27(32)18-8-13-24-23(14-18)21-2-1-3-22(21)26(28-24)17-6-11-20(12-7-17)30(35)36/h1-2,4-14,21-22,26,28H,3,15H2

InChI Key

UIUUKNPPJKXXOP-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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